molecular formula C26H29N3O7S2 B4626891 methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate

methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate

Cat. No. B4626891
M. Wt: 559.7 g/mol
InChI Key: ALPLUYRKQMLHED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves reactions of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation and acylation steps (Stephens, Price, & Sowell, 1999). Although the direct synthesis of the title compound isn't detailed, this method provides insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

Single crystal X-ray diffraction techniques have been utilized to determine the molecular structure of closely related compounds, affirming the complex nature of these molecules and their structural integrity (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011). Such analyses are crucial for understanding the molecular geometry, bond lengths, and angles, which are essential for predicting the chemical behavior of the molecule.

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from similar structures, where reactions with sodium methoxide-thiols in dimethyl sulfoxide have been observed to yield various biologically active compounds through regioselective cleavage reactions (Imakura et al., 1994). These reactions highlight the compound's potential for functionalization and derivatization, leading to a variety of biologically significant molecules.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular structure. While specific details for the title compound are not provided, studies on related molecules offer valuable insights into their behavior under different conditions, which can be essential for material science applications and formulation design.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are key for pharmaceutical development. For instance, compounds with a piperazine moiety and methoxyphenyl groups have been explored for their potential as serotonin receptor antagonists, underscoring the significance of understanding these chemical properties for drug design and development (Nirogi et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate is involved in reactions that showcase the influence of solvents on regioselectivity. For instance, sulfoxide thermolysis in β-Amino-α-sulfinyl esters indicates differing outcomes based on the solvent used (Bänziger, Klein, & Rihs, 2002).

Biological Activities

  • Some derivatives have shown antimicrobial properties. For example, novel compounds synthesized using similar structural frameworks exhibited notable antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (Faty, Hussein, & Youssef, 2010).

Applications in Medicinal Chemistry

  • In medicinal chemistry, derivatives of methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate have been utilized in synthesizing new compounds with potential therapeutic applications. This includes the development of novel 1,2,4-Triazole derivatives with antimicrobial activities (Bektaş et al., 2010).

Herbicide Development

  • Interestingly, this compound has also found applications in agriculture, particularly in the development of herbicides. Research on thifensulfuron methyl, a related compound, demonstrates soybean tolerance to this herbicide, providing insights into selective weed control methods (Brown, Wittenbach, Forney, & Strachan, 1990).

Chemical Synthesis Innovations

  • The compound's framework has facilitated innovations in chemical synthesis techniques. For example, new synthetic methods for creating PPARpan agonists utilize related structures, demonstrating the compound's versatility in synthetic organic chemistry (Guo et al., 2006).

properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-[[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O7S2/c1-34-19-6-4-18(5-7-19)22-17-37-25(24(22)26(31)36-3)27-23(30)16-28-12-14-29(15-13-28)38(32,33)21-10-8-20(35-2)9-11-21/h4-11,17H,12-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPLUYRKQMLHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetyl)amino]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate

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